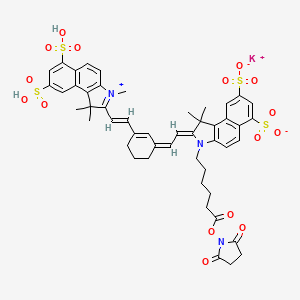
L-Ribose-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Ribose-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into L-Ribose. L-Ribose is a non-naturally occurring pentose sugar that serves as a starting material for synthesizing L-nucleoside analogues, which are important in antiviral and anticancer drug development . The incorporation of carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Ribose-13C can be synthesized through microbial and enzymatic strategies. One common method involves the microbial oxidation of ribitol to produce L-Ribulose, which is then converted to L-Ribose . Enzymatic methods utilize sugar isomerases to convert L-Arabinose, L-Ribulose, or ribitol into L-Ribose . These methods are preferred over chemical synthesis due to their higher specificity and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound typically involves biotechnological approaches. Microbial biotransformation and enzymatic catalysis are employed to produce L-Ribose from biomass . These methods are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
L-Ribose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce L-Ribonolactone, while reduction can yield L-Ribitol .
Scientific Research Applications
L-Ribose-13C has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of L-Ribose-13C involves its incorporation into metabolic pathways where it serves as a precursor for various biochemical compounds. In NMR studies, the carbon-13 isotope provides detailed information about molecular structures and dynamics by acting as a tracer . This allows researchers to investigate the interactions and conformations of biomolecules with high precision.
Comparison with Similar Compounds
L-Ribose-13C is unique due to its stable isotope labeling, which distinguishes it from other similar compounds like D-Ribose and L-Ribulose. While D-Ribose is naturally occurring and widely used in energy metabolism, L-Ribose is non-natural and primarily used in pharmaceutical synthesis . L-Ribulose, an isomer of L-Ribose, is another similar compound used as a precursor in the synthesis of L-Ribose .
List of Similar Compounds
- D-Ribose
- L-Ribulose
- L-Arabinose
- L-Xylulose
This compound’s stable isotope labeling makes it particularly valuable for research applications, providing insights that are not possible with its unlabeled counterparts.
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3S,4S)-2,3,4,5-tetrahydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m1/s1/i1+1 |
InChI Key |
PYMYPHUHKUWMLA-ONVQHORQSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)

![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)










![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
